molecular formula C20H17FN4O3S B2394870 N-(3,5-difluorophenyl)-3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide CAS No. 1115997-35-7

N-(3,5-difluorophenyl)-3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide

Cat. No. B2394870
CAS RN: 1115997-35-7
M. Wt: 412.44
InChI Key: AIRGIEYLQALUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-difluorophenyl)-3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide, also known as DFP-10917, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It belongs to the class of benzamide derivatives and has been developed as a potential anticancer agent.

Scientific Research Applications

Synthesis and Antifungal Activity

A study by Wu et al. (2021) synthesized 17 novel pyrimidine derivatives containing an amide moiety and evaluated their antifungal activities against various pathogens. The derivatives exhibited significant antifungal activity, highlighting the potential of these compounds for further development as antifungal agents (Wu et al., 2021).

Antipathogenic Properties

Limban et al. (2011) explored the synthesis and antipathogenic activity of acylthioureas, demonstrating their effectiveness against biofilm-forming bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus. This research underscores the potential of similar benzamide derivatives in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

KCNQ2/Q3 Potassium Channel Openers

Research by Amato et al. (2011) identified N-pyridyl benzamide KCNQ2/Q3 potassium channel openers as active in animal models of epilepsy and pain. This highlights the utility of specific pyrimidinyl benzamide derivatives in developing treatments for neurological conditions (Amato et al., 2011).

Histone Deacetylase Inhibition

Zhou et al. (2008) discussed the synthesis and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a compound that exhibits isotype-selective inhibition of histone deacetylases, demonstrating promise as an anticancer drug (Zhou et al., 2008).

Antineoplastic Tyrosine Kinase Inhibitor Metabolism

Gong et al. (2010) investigated the metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. This research provides insights into the metabolic pathways of benzamide derivatives in humans after oral administration (Gong et al., 2010).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O3S/c1-27-12-4-6-16(28-2)15(8-12)24-17(26)9-29-20-19-18(22-10-23-20)13-7-11(21)3-5-14(13)25-19/h3-8,10,25H,9H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRGIEYLQALUAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.